molecular formula C26H24N2O3 B2742594 N-phenyl-N-(9H-xanthene-9-carbonyl)piperidine-1-carboxamide CAS No. 941869-78-9

N-phenyl-N-(9H-xanthene-9-carbonyl)piperidine-1-carboxamide

Cat. No.: B2742594
CAS No.: 941869-78-9
M. Wt: 412.489
InChI Key: LLZXGZNKJCLWNW-UHFFFAOYSA-N
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Description

N-phenyl-N-(9H-xanthene-9-carbonyl)piperidine-1-carboxamide is a complex organic compound that features a xanthene core, a piperidine ring, and a phenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N-(9H-xanthene-9-carbonyl)piperidine-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: Carbodiimides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield xanthone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-phenyl-N-(9H-xanthene-9-carbonyl)piperidine-1-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a fluorescent probe due to the xanthene core, which can exhibit strong fluorescence. This property makes it useful in imaging and diagnostic applications.

Medicine

Medically, the compound is studied for its potential therapeutic effects. Its structural components suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

In industrial applications, the compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N-(9H-xanthene-9-carbonyl)piperazine: Similar structure but with a piperazine ring instead of piperidine.

    N-phenyl-N-(9H-xanthene-9-carbonyl)morpholine: Contains a morpholine ring, offering different reactivity and biological activity.

Uniqueness

N-phenyl-N-(9H-xanthene-9-carbonyl)piperidine-1-carboxamide is unique due to the combination of its xanthene core, piperidine ring, and phenyl group. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-phenyl-N-(9H-xanthene-9-carbonyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c29-25(24-20-13-5-7-15-22(20)31-23-16-8-6-14-21(23)24)28(19-11-3-1-4-12-19)26(30)27-17-9-2-10-18-27/h1,3-8,11-16,24H,2,9-10,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZXGZNKJCLWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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